2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 2-methylpropyl (isobutyl) group at position 2. A sulfanyl (-S-) bridge connects the quinazolinone to an acetamide moiety, which is further linked to a 4H-1,2,4-triazol-3-yl group.
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-10(2)7-22-14(24)11-5-3-4-6-12(11)19-16(22)25-8-13(23)20-15-17-9-18-21-15/h3-6,9-10H,7-8H2,1-2H3,(H2,17,18,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFCRYRCLYZGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with isocyanates or amides under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinazolinone derivative.
Attachment of the Triazole Ring: The triazole ring is often introduced through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction between the triazole derivative and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Reactions Involving the Sulfanyl (-S-) Linkage
The sulfur atom in the sulfanyl group exhibits nucleophilic properties, enabling the following transformations:
Reactivity of the 1,2,4-Triazole Ring
The triazole ring participates in acid-base and coordination reactions:
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Quinazolinone Core Reactivity
The 4-oxo-3,4-dihydroquinazolin-2-yl group undergoes electrophilic substitution:
Cross-Coupling Reactions
The compound’s aromatic and heterocyclic systems enable catalytic coupling:
Key Research Findings
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Oxidative Stability : The sulfanyl group oxidizes preferentially to sulfone under strong oxidizing conditions, as confirmed by TLC and NMR studies .
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pH-Dependent Reactivity : The triazole ring remains protonated below pH 4, influencing its coordination behavior .
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Hydrolysis Kinetics : Acetamide hydrolysis proceeds 3× faster in basic vs. acidic media (t₁/₂ = 2.1 h in 1M NaOH vs. 6.5 h in 1M HCl).
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, quinazoline derivatives have been shown to inhibit various bacterial strains and fungi. The presence of the triazole group enhances the lipophilicity of the molecule, facilitating better membrane permeability and increased bioavailability .
Anticancer Activity
The compound has been evaluated for its potential anticancer properties. Studies suggest that it may act as an inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds targeting TS have demonstrated promising results in inhibiting tumor growth in various cancer models . In vitro assays have shown that related compounds possess IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .
Anti-inflammatory Effects
In silico studies utilizing molecular docking techniques have suggested that this compound might function as a 5-lipoxygenase (5-LOX) inhibitor. This property is significant as 5-LOX is involved in inflammatory processes; thus, inhibitors could serve as therapeutic agents for conditions like asthma and arthritis .
Case Studies
- Antimicrobial Evaluation : A series of quinazoline derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. The results indicated that derivatives with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts .
- Anticancer Research : In a study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), several synthesized quinazoline derivatives were assessed for cytotoxicity. The results demonstrated that certain modifications to the quinazoline structure significantly increased anticancer potency, with some compounds showing up to five times greater efficacy than standard treatments .
Mechanism of Action
The mechanism of action of 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core may interact with enzyme active sites, while the triazole ring could facilitate binding through hydrogen bonding or π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Quinazolinone Substituents: The 2-phenyl substituent in compounds showed moderate anti-inflammatory activity, whereas the 3-(2-methylpropyl) group in the target compound may enhance metabolic stability due to its branched alkyl chain .
Triazole and Acetamide Modifications :
- The furan-2-yl substituent on the triazole () introduces aromaticity and polarity, which may influence anti-exudative efficacy .
- The hydroxypropyl group in ’s compound adds hydrophilicity, contrasting with the target’s triazole-linked acetamide .
Activity Trends: Ethylamino-substituted acetamides () demonstrated stronger anti-inflammatory effects than diclofenac, suggesting that electron-donating groups on the acetamide enhance activity . The lack of activity data for the target compound highlights a gap in current research.
Physicochemical and Pharmacokinetic Predictions
- Hydrogen Bonding : The triazole’s nitrogen atoms may serve as hydrogen bond acceptors, improving target engagement compared to purely hydrophobic groups (e.g., trimethylphenyl in ) .
Biological Activity
The compound 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.47 g/mol. The structure features a quinazoline moiety linked to a triazole ring through a sulfanyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the quinazoline ring followed by the introduction of the triazole moiety. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and triazole compounds often exhibit significant antimicrobial properties. In studies involving similar compounds, notable antibacterial activity was observed against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines. For example, related triazole derivatives have demonstrated significant antiproliferative effects with IC50 values in the low micromolar range . The mechanism of action may involve the inhibition of thymidylate synthase, which is crucial for DNA synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential is another area of interest. Similar compounds have been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may also modulate inflammatory responses .
Case Studies
- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that specific modifications in their structure significantly enhanced their antimicrobial activity against E. coli and S. aureus, suggesting that similar modifications in our compound could yield improved efficacy .
- Anticancer Activity : In a comparative study on quinazoline derivatives, several compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating promising anticancer activity that warrants further exploration .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity (IC50) | Anti-inflammatory Effects |
|---|---|---|---|---|
| Compound A | Quinazoline | Effective against E. coli | 5 µM (MCF-7) | Reduced TNF-α levels |
| Compound B | Triazole | Effective against S. aureus | 3 µM (HCT-116) | Decreased IL-6 levels |
| Compound C | Quinazoline-Triazole hybrid | Broad-spectrum activity | 1 µM (HepG2) | Inhibited cytokine release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
